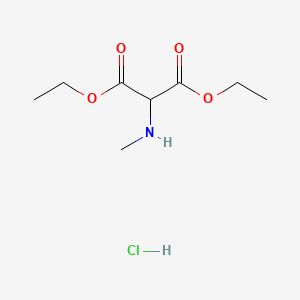

Diethyl 2-(methylamino)malonate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl 2-(methylamino)malonate hydrochloride is a chemical compound with the molecular formula C8H16ClNO4 . It has a molecular weight of 225.67 . It is a white to yellow powder or crystals .

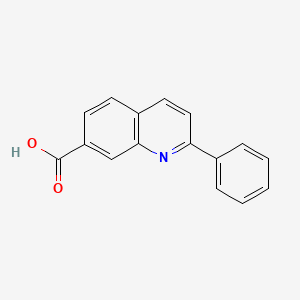

Molecular Structure Analysis

The InChI code for Diethyl 2-(methylamino)malonate hydrochloride is 1S/C8H15NO4.ClH/c1-4-12-7(10)6(9-3)8(11)13-5-2;/h6,9H,4-5H2,1-3H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

Diethyl 2-(methylamino)malonate hydrochloride is a white to yellow powder or crystals . It should be stored in a refrigerator .

Aplicaciones Científicas De Investigación

1. Use in Malonic Ester Synthesis

- Summary of Application: Diethyl 2-(methylamino)malonate hydrochloride can be used in the malonic ester synthesis, a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .

- Methods of Application: The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound. On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .

2. Use in the Synthesis of Highly Functionalized and Substituted Piperidines

- Summary of Application: Diethyl aminomalonate, a compound similar to Diethyl 2-(methylamino)malonate hydrochloride, can be used in the synthesis of highly functionalized and substituted piperidines (pipecolic acid derivatives) with high stereoselectivity .

- Methods of Application: Nitrogen-containing tethered diacids, easily prepared by reductive alkylation of diethyl aminomalonate, undergo double Michael reactions with 3-butyn-2-one .

- Results or Outcomes: The result of this reaction is the creation of highly functionalized and substituted piperidines with surprisingly high stereoselectivity .

3. Use in the Synthesis of Medicinal Compounds

- Summary of Application: Diethyl malonate, a compound similar to Diethyl 2-(methylamino)malonate hydrochloride, is used in the preparation of several medicinally useful compounds including vigabatrin, phenylbutazone, nalidixic acid, and rebamipide .

- Methods of Application: The specific methods of application can vary depending on the specific medicinal compound being synthesized. Generally, it involves various organic reactions such as condensation, substitution, or addition reactions .

- Results or Outcomes: The result is the creation of various medicinal compounds that have applications in treating a variety of health conditions .

4. Use in the Synthesis of Pesticides

- Summary of Application: Diethyl malonate, a compound similar to Diethyl 2-(methylamino)malonate hydrochloride, is used in the synthesis of several pesticides, including sethoxydim and the derivatives of 2-amino-4-chloro-6-methoxy pyrimidine .

- Methods of Application: The specific methods of application can vary depending on the specific pesticide being synthesized. It often involves reactions with various other chemicals under specific conditions .

- Results or Outcomes: The result is the creation of various pesticides that can be used in agricultural applications to protect crops from pests .

Safety And Hazards

Diethyl 2-(methylamino)malonate hydrochloride is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propiedades

IUPAC Name |

diethyl 2-(methylamino)propanedioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4.ClH/c1-4-12-7(10)6(9-3)8(11)13-5-2;/h6,9H,4-5H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDQOJWGNGPGCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480266 |

Source

|

| Record name | AGN-PC-0NI2FV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(methylamino)malonate hydrochloride | |

CAS RN |

56598-98-2 |

Source

|

| Record name | 56598-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AGN-PC-0NI2FV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-benzylsulfanyl-[(E)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidomethane;chlorocopper(1+)](/img/structure/B1356972.png)